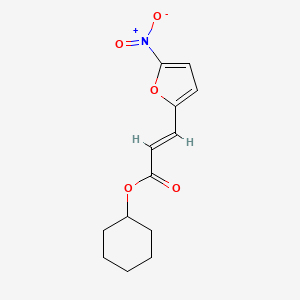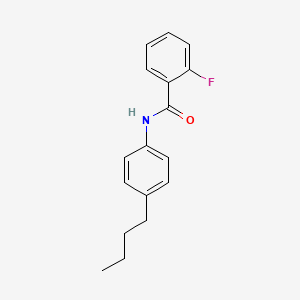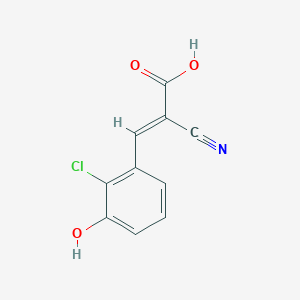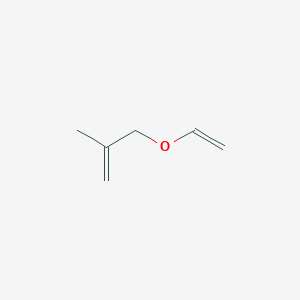
3-(Ethenyloxy)-2-methylprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(vinyloxy)-1-propene is an organic compound with the molecular formula C6H10O. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is characterized by the presence of a vinyl ether group attached to a propene backbone, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(vinyloxy)-1-propene typically involves the reaction of 2-methyl-3-buten-2-ol with a suitable vinylating agent. One common method is the reaction of 2-methyl-3-buten-2-ol with vinyl acetate in the presence of a base such as sodium hydroxide. The reaction proceeds via an elimination mechanism, resulting in the formation of 2-Methyl-3-(vinyloxy)-1-propene and acetic acid as a byproduct.
Industrial Production Methods
On an industrial scale, the production of 2-Methyl-3-(vinyloxy)-1-propene can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(vinyloxy)-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the vinyl ether group to an alkane.
Substitution: The vinyl ether group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(vinyloxy)-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of coatings, adhesives, and resins due to its reactivity and versatility.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(vinyloxy)-1-propene involves its reactivity towards various chemical reagents. The vinyl ether group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application. For example, in oxidation reactions, the compound interacts with oxidizing agents to form aldehydes or carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-buten-2-ol: A precursor in the synthesis of 2-Methyl-3-(vinyloxy)-1-propene.
2-Methyl-3-butyn-2-ol: A related compound with an alkyne group instead of a vinyl ether group.
3-Methyl-3-buten-1-ol: A similar compound with a different substitution pattern on the propene backbone.
Uniqueness
2-Methyl-3-(vinyloxy)-1-propene is unique due to its vinyl ether group, which imparts distinct reactivity compared to similar compounds. This makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
6552-32-5 |
|---|---|
Molekularformel |
C6H10O |
Molekulargewicht |
98.14 g/mol |
IUPAC-Name |
3-ethenoxy-2-methylprop-1-ene |
InChI |
InChI=1S/C6H10O/c1-4-7-5-6(2)3/h4H,1-2,5H2,3H3 |
InChI-Schlüssel |
GBHHYHNRBWGLBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)COC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


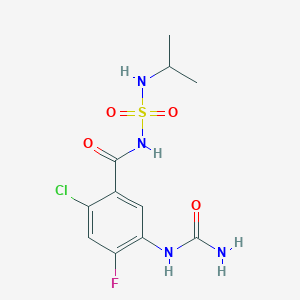

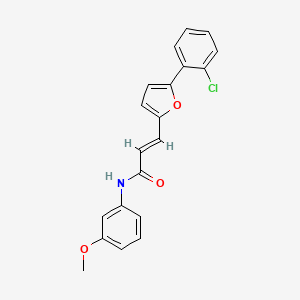
![cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B11937482.png)
![[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one](/img/structure/B11937488.png)
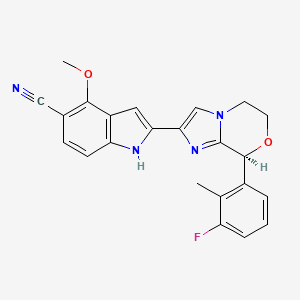

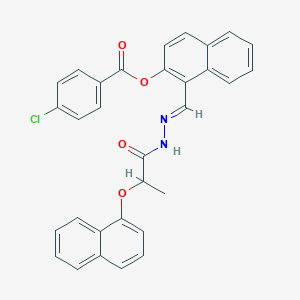
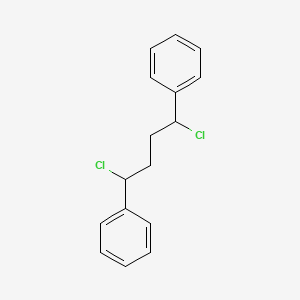
![nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11937527.png)
